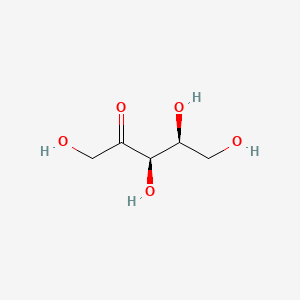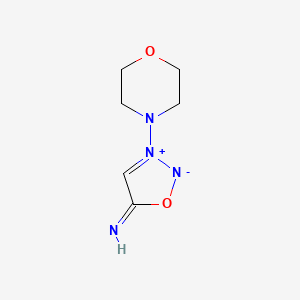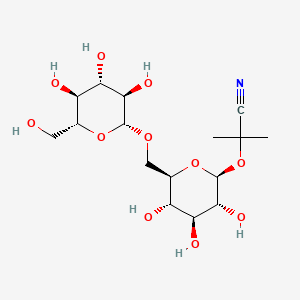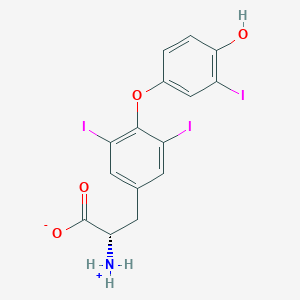
LY2183240
概要
説明
科学的研究の応用
LY2183240 has several scientific research applications:
作用機序
Target of Action
LY2183240, also known as “LY-2183240”, “2WBU91OKM7”, “5-Biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide”, or “LY 2183240”, primarily targets the endocannabinoid system . It acts as a potent inhibitor of the reuptake of the endocannabinoid anandamide and as an inhibitor of fatty acid amide hydrolase (FAAH) , the primary enzyme responsible for degrading anandamide .
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of anandamide and the activity of FAAH . This leads to markedly elevated anandamide levels in the brain . This compound inactivates FAAH via carbamylation of the enzyme’s serine nucleophile .
Biochemical Pathways
The inhibition of FAAH and the subsequent increase in anandamide levels affect the endocannabinoid signaling pathway . Anandamide is a neurotransmitter that plays a crucial role in pain, mood, appetite, and memory. By inhibiting FAAH, this compound prevents the degradation of anandamide, leading to increased levels of this neurotransmitter and enhanced endocannabinoid signaling .
Result of Action
The molecular and cellular effects of this compound’s action include the production of both analgesic and anxiolytic effects in animal models . This is likely due to the increased levels of anandamide in the brain, which can modulate pain perception and induce feelings of relaxation .
Action Environment
It has been suggested that the compound may decompose under certain conditions, such as during the production of herbal blend products, extraction procedures, or instrumental analysis .
生化学分析
Biochemical Properties
LY2183240 strongly inhibits cellular reuptake and enzymatic hydrolysis of an endocannabinoid, anandamide . It acts as a potent and covalent inhibitor of FAAH, blocking anandamide uptake . This compound inactivates FAAH via carbamylation of the enzyme’s serine nucleophile .
Cellular Effects
This compound has been shown to produce both analgesic and anxiolytic effects in animal models . It enhances neuronal excitability and reward-seeking behavior . It has relatively poor selectivity and also inhibits several other enzyme side targets .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting FAAH and blocking anandamide uptake . It inactivates FAAH via carbamylation of the enzyme’s serine nucleophile . It also inhibits several other brain serine hydrolases .
Dosage Effects in Animal Models
In a mouse model, a 10 mg/kg injection of this compound produced analgesic effects in the formalin test of noxious pain
Metabolic Pathways
This compound is involved in the metabolic pathways of endocannabinoids, particularly anandamide . It inhibits FAAH, the primary enzyme responsible for degrading anandamide .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of LY2183240 typically involves the reaction of biphenyl-4-methylamine with tetrazole-1-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
LY2183240 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl and tetrazole rings.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted tetrazole derivatives.
類似化合物との比較
Similar Compounds
N-(4-Hydroxyphenyl)-arachidonylamide (AM-404): Another inhibitor of anandamide transport but less potent than LY2183240.
Oteseconazole: A tetrazole-containing antifungal drug with a different mechanism of action.
Uniqueness
This compound is unique due to its high potency in inhibiting anandamide uptake and hydrolysis, making it more effective than similar compounds like AM-404 . Its specific inhibition of FAAH and other brain serine proteases sets it apart from other tetrazole derivatives .
特性
IUPAC Name |
N,N-dimethyl-5-[(4-phenylphenyl)methyl]tetrazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-21(2)17(23)22-16(18-19-20-22)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNIYOXWFCDBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C(=NN=N1)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001024706 | |
| Record name | 5-((1,1'-Biphenyl)-4-ylmethyl)-N,N-dimethyl-1H-tetrazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874902-19-9 | |
| Record name | 5-([1,1′-Biphenyl]-4-ylmethyl)-N,N-dimethyl-1H-tetrazole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874902-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY2183240 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874902199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2183240 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17035 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-((1,1'-Biphenyl)-4-ylmethyl)-N,N-dimethyl-1H-tetrazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001024706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LY-2183240 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WBU91OKM7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Z)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine](/img/structure/B1675536.png)

![8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine](/img/structure/B1675540.png)









